molecular formula C6H11NO2 B13505657 2-((1R,2R)-2-Aminocyclobutyl)acetic acid

2-((1R,2R)-2-Aminocyclobutyl)acetic acid

Cat. No.: B13505657
M. Wt: 129.16 g/mol
InChI Key: YDXKXPHBTAVLIZ-RFZPGFLSSA-N
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Description

2-((1R,2R)-2-Aminocyclobutyl)acetic acid is a cyclobutane-derived compound featuring a stereospecific amino group and an acetic acid side chain. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol. The (1R,2R) stereochemistry introduces distinct conformational rigidity due to the cyclobutane ring’s strain, which influences its reactivity and interactions in biochemical systems .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-[(1R,2R)-2-aminocyclobutyl]acetic acid

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

YDXKXPHBTAVLIZ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@H]1CC(=O)O)N

Canonical SMILES

C1CC(C1CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene with an amine under acidic conditions to form the cyclobutyl ring. Subsequent functionalization steps, such as oxidation and reduction, are then employed to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((1R,2R)-2-Aminocyclobutyl)acetic acid can undergo a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1R,2R)-2-Aminocyclobutyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physical properties of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Experimental) Key Structural Features
This compound C₆H₁₁NO₂ 129.16 4.72 (carboxylic acid)* Cyclobutane ring, (1R,2R) amino group
2-(1-(Aminomethyl)cyclobutyl)acetic acid C₇H₁₃NO₂ 143.18 4.72 (carboxylic acid)** Cyclobutane, aminomethyl substituent
2-(1-(Aminomethyl)cyclobutyl)acetic acid hydrochloride C₇H₁₄ClNO₂ 179.65 N/A Hydrochloride salt, enhanced solubility
2-(1-(Nitromethyl)cyclobutyl)acetic acid C₇H₁₁NO₄ 173.17 N/A Nitromethyl group (electron-withdrawing)
tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate C₁₀H₁₈N₂O₂ 198.26 N/A Boc-protected amine, synthetic intermediate

Predicted based on acetic acid analogs .
*
Predicted pKa similarity due to shared carboxylic acid group.

Key Observations:
  • Ring Strain and Conformation: The cyclobutane ring in the target compound introduces significant ring strain compared to cyclohexane or cyclopentane analogs (e.g., 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid in ). This strain may enhance reactivity in stereospecific reactions or binding interactions .
  • Substituent Effects: The aminomethyl substituent in increases molecular weight and hydrophilicity compared to the target compound. Its hydrochloride salt () shows improved solubility, a critical factor for in vitro assays .
  • Protecting Groups : Boc-protected derivatives (e.g., ) are pivotal in synthesis to prevent unwanted side reactions during amine functionalization. Deprotection with trifluoroacetic acid (TFA) is a common step, as seen in .

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